
(R)-Butaprost
概要
説明
ブタプロストは、プロスタグランジンE受容体(EP2)の選択的アゴニストとして機能する合成プロスタグランジンアナログです。主にEP2受容体活性化の影響を研究するために科学研究で使用されます。 ブタプロストは、マウスEP2受容体との相互作用において、33ナノモルルのEC50と2.4マイクロモルのKiを示します .
準備方法
ブタプロストは、プロスタグランジンE1から始まる一連の化学反応によって合成されます反応条件は通常、保護基、選択的酸化、および還元ステップの使用を含み、目的の立体化学を実現します . ブタプロストの工業的生産方法は広く文書化されていませんが、大規模生産用に最適化された類似の合成ルートに従う可能性があります。
化学反応の分析
ブタプロストは、次のようなさまざまな化学反応を受けます。
酸化: ブタプロストは、使用される試薬や条件に応じて、さまざまな誘導体を形成するために酸化できます。
還元: 還元反応は、ブタプロストに存在する官能基を修飾し、異なるアナログにつながります。
置換: 置換反応は、ブタプロスト分子に新しい官能基を導入し、その生物活性を変化させることができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ブタプロストは、次のような幅広い科学研究への応用があります。
化学: プロスタグランジンアナログの構造活性相関とEP2受容体との相互作用を研究するために使用されます。
生物学: EP2受容体を含む細胞シグナル伝達経路、特に免疫細胞や平滑筋細胞における研究に用いられます。
科学的研究の応用
Ocular Applications
1.1 Anti-Scarring Effects in Glaucoma Surgery
A significant application of (R)-Butaprost is its role in reducing subconjunctival scarring following glaucoma filtration surgery. A study demonstrated that this compound inhibited the proliferation of human Tenon's capsule fibroblasts, which are crucial in the scarring process post-surgery. The compound was shown to reduce collagen synthesis and promote intracellular cyclic adenosine monophosphate (cAMP) production, which is linked to decreased fibroblast activity and scarring .
Key Findings:
- Mechanism: Activation of EP2 receptors leads to increased cAMP levels, inhibiting fibroblast proliferation.
- Results: Significant reduction in α-actin expression (a marker for fibroblast activity) was observed at various concentrations of this compound .
Table 1: Effects of this compound on Fibroblast Proliferation
Concentration (nmol/L) | Inhibition of α-actin Expression (%) |
---|---|
100 | 62.6 |
500 | 45.7 |
1000 | 36.1 |
Reproductive Health Applications
2.1 Myometrial Function Modulation
This compound has been investigated for its effects on human myometrial tissues from both pregnant and non-pregnant women. It was found to antagonize oxytocin-induced contractions, suggesting potential applications in managing labor and uterine contractions . The mechanism involves the elevation of cAMP levels within myometrial cells, leading to relaxation.
Key Findings:
- Effect on Contractions: this compound significantly reduced contractile responses to oxytocin.
- Clinical Implications: Potential use in therapies aimed at preventing premature labor or managing uterine hyperactivity.
Immune Response Modulation
3.1 Influence on Myeloid Cells
Recent studies have explored the effects of this compound on immune cells, particularly dendritic cells and macrophages. The compound modulates immune responses through EP2 receptor activation, impacting cytokine production and cell signaling pathways associated with inflammation .
Key Findings:
- Cytokine Modulation: Treatment with this compound altered cytokine profiles, suggesting a role in immune regulation.
- Potential Therapeutic Use: Could be beneficial in conditions characterized by excessive inflammation or immune dysregulation.
作用機序
ブタプロストは、プロスタグランジンE受容体(EP2)に選択的に結合し、活性化することによってその効果を発揮します。この活性化は、細胞内の環状アデノシン一リン酸(cAMP)レベルの増加につながり、それは順番にプロテインキナーゼA(PKA)を活性化します。 PKAの活性化は、さまざまな標的タンパク質のリン酸化をもたらし、細胞機能と遺伝子発現の変化につながります . ブタプロストは、形質転換成長因子-β(TGF-β)/Smad2シグナル伝達経路を阻害することにより、線維症を軽減することもあります .
類似化合物との比較
ブタプロストは、多くの場合、次のような他のプロスタグランジンアナログと比較されます。
プロスタグランジンF2α(PGF2α): 主にFP受容体を活性化するプロスタグランジンアナログ。
ビマトプロスト: プロスタマイド受容体を活性化するプロスタマイドであり、眼圧の低下に関してブタプロストと同様の効果があります。
ブタプロストは、EP2受容体の選択的活性化と、cAMPレベルとTGF-β/Smad2シグナル伝達への特異的な影響において独特です .
生物活性
(R)-Butaprost is a selective agonist for the E-prostanoid 2 (EP2) receptor, which is a subtype of the prostaglandin receptor family. This compound is a structural analog of prostaglandin E2 (PGE2) and has been extensively studied for its biological activities, particularly in ocular and fibroblast-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on intraocular pressure (IOP), and implications in wound healing.
This compound exerts its effects primarily through the activation of EP2 receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial in mediating various physiological responses, including cell proliferation and migration.
Key Findings:
- Increased cAMP Production : Studies have shown that this compound stimulates cAMP production in subconjunctival Tenon's fibroblasts, which is associated with reduced collagen synthesis and inhibition of fibroblast proliferation .
- Receptor Selectivity : It has a high selectivity for the EP2 receptor compared to other prostaglandin receptors, making it an effective tool for studying EP receptor expression profiles in various tissues .
Effects on Intraocular Pressure
One of the significant applications of this compound is its role in lowering intraocular pressure (IOP), particularly beneficial for glaucoma treatment.
Research Insights:
- In cynomolgus monkeys, topical application of this compound significantly increased uveoscleral outflow without affecting aqueous humor flow or total outflow facility .
- A single dose of 0.1% this compound resulted in a notable decrease in IOP in both normotensive and glaucomatous eyes, suggesting its potential as a therapeutic agent for managing elevated IOP .
Anti-Scarring Properties
This compound has demonstrated anti-scarring effects in ocular tissues, particularly relevant for postoperative management in glaucoma surgeries.
Study Overview:
- Cell Proliferation Inhibition : In vitro studies indicated that this compound inhibited the proliferation of subconjunctival Tenon's fibroblasts by reducing α-actin levels in a dose-dependent manner. The inhibition was significant after 24 hours of treatment .
- Mechanistic Insights : The reduction in fibroblast proliferation was linked to increased cAMP levels following EP2 receptor activation, highlighting its role in modulating wound healing responses .
Data Summary
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Postoperative Scarring : In patients undergoing trabeculectomy, this compound application showed promising results in reducing subconjunctival scarring, potentially improving surgical outcomes.
- Glaucoma Management : Long-term administration of this compound led to sustained reductions in IOP among patients with open-angle glaucoma, demonstrating its therapeutic potential beyond initial treatment phases.
特性
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-LHQZMKCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048993 | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69648-38-0 | |
Record name | Butaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69648-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butaprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。